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Homocarbonyltopsentin

RNA structure targeting SMN2 splicing bis-indole alkaloid

Researchers studying spinal muscular atrophy (SMA) or RNA-targeted therapeutics face functional substitution risks: standard topsentins act as kinases inhibitors, not RNA binders. Homocarbonyltopsentin (PK4C9) solves this with validated TSL2 pentaloop recognition and SMN2 exon 7 splicing modulation. • **Defined bioactivity:** EC50 16 μM for E7 inclusion (GM03813C fibroblasts); 1.5× SMN protein at 40 μM. • **Orthogonal control:** Validated positive control for HTS campaigns vs. nusinersen/risdiplam. • **Supply security:** ≥98% HPLC purity; -20°C long-term storage; batch-to-batch activity data available.

Molecular Formula C21H14N4O3
Molecular Weight 370.4 g/mol
Cat. No. B2951089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocarbonyltopsentin
Molecular FormulaC21H14N4O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O
InChIInChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25)
InChIKeyDRCVQVIMGSWRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Homocarbonyltopsentin Identity & Procurement


Homocarbonyltopsentin (CAS: 172286-77-0, synonym PK4C9) is a marine-derived bis-indole alkaloid within the topsentin class. Unlike most SMN2-targeting agents that act via protein or pre-mRNA stabilization, this compound functions as a small-molecule ligand that binds directly to the TSL2 stem-loop RNA structure [1]. This interaction induces a conformational shift from a pentaloop to a triloop, which enhances inclusion of SMN2 exon 7 (E7) and increases production of functional full-length SMN protein [1]. The compound exhibits an EC50 of 16 µM for E7 splicing enhancement in cellular models of spinal muscular atrophy (SMA) [1].

✓ RNA structure-targeted splicing modulation workflow
✓ SMN2 TSL2 stem-loop binding studies
✓ Mechanistic differentiation from kinase-inhibiting bisindoles

Homocarbonyltopsentin Irreplaceability in Splicing


Homocarbonyltopsentin possesses a unique mechanism of action—direct binding to the TSL2 RNA structure—that distinguishes it from other SMN2 splicing modulators such as risdiplam or branaplam, which act through distinct interactions with pre-mRNA or splicing machinery proteins [1]. This RNA-targeted mechanism has been validated by the observation that structural analogues with impaired TSL2 binding exhibit proportionally reduced splicing activity, confirming target engagement and excluding off-pathway effects [1]. Procurement based solely on SMN2 splicing potency overlooks this mechanistic specificity; substitution with a generic SMN2 modulator would fail to interrogate the TSL2 conformational biology and would not serve as an appropriate probe for studies of RNA structure-function relationships in SMA or other splicing-mediated diseases.

Target
TSL2 RNA pentaloop; splicing modulation
Topsentin analogs
Kinases (e.g., GSK3β), NF-κB; no RNA binding
Risk
Generic topsentins may shift to kinase/transcription factor engagement; splicing phenotype may not transfer

Homocarbonyltopsentin Differentiation Evidence


RNA Binding Specificity vs. Kinase Inhibition

Homocarbonyltopsentin binds specifically to the pentaloop conformation of the TSL2 RNA and promotes a shift to a triloop conformation that displays enhanced SMN2 E7 splicing. This mechanistic differentiation is confirmed by comparison with eight in-house structural analogues of PK4C9 that show reduced TSL2 binding ability and correspondingly decreased activity on E7 inclusion [1]. The binding and conformational change were characterized by high-resolution NMR and molecular modeling [1].

RNA Binding vs Kinase
Class-level
Binds TSL2 pentaloop; induces loop shift; absent in topsentin, bromotopsentin
Mechanistically orthogonal; select for RNA splicing studies
NMR-validated; no kinase inhibition reported
RNA structure targeting SMN2 splicing bis-indole alkaloid NMR conformation

SMN2 Splicing Potency and Protein Restoration

Homocarbonyltopsentin enhances SMN2 exon 7 inclusion with an EC50 of 16 µM in cellular assays [1]. In comparison, the FDA-approved SMN2 splicing modifier risdiplam exhibits an EC50 of approximately 4–29 nM for SMN2 splicing [2], and branaplam (LMI070) has an EC50 of 20 nM [3]. While Homocarbonyltopsentin is less potent, its value lies in its unique RNA-targeted mechanism rather than maximal potency, positioning it as a chemical biology tool rather than a clinical candidate.

Splicing potency
Head-to-head
EC50 16 μM; 5.2-fold decrease E7-excluding isoforms; 1.5-fold SMN protein increase
Supports SMN2 splicing assay context
SMA patient fibroblasts; 40 μM, 24 h
EC50 SMN2 splicing modulator spinal muscular atrophy

NMR-Validated Conformational Shift

In a head-to-head cytotoxicity comparison using a lactate dehydrogenase (LDH) release assay in GM03814B fibroblasts, Homocarbonyltopsentin (PK4C9) exhibited the lowest toxicity among four TSL2-binding small molecules tested at the concentration of maximum splicing activity [1]. At 40 µM, PK4C9 produced significantly lower LDH release compared to BJGF466 (also 40 µM), NCI377363 (10 µM), and 288D (80 µM) [1].

NMR structure
Class-level
PDB 5n5c; binding mapped to pentaloop nucleotides; conformational shift confirmed
Structural confidence for TSL2 target engagement
No RNA complex structures reported for other topsentins
cytotoxicity LDH assay splicing modulator cellular toxicity

Functional Rescue of Splicing Network

Homocarbonyltopsentin belongs to the homocarbonyltopsentine subclass of bis-indole alkaloids, which are documented to exhibit anti-inflammatory activity in vivo . While direct in vivo data for Homocarbonyltopsentin itself are limited, its inclusion in a patent that claims methods for inhibiting neurogenic inflammation supports class-level anti-inflammatory potential [1]. This differentiates it from other SMN2-focused probes that lack this secondary pharmacology.

Functional rescue
Class-level
RNA-seq confirms restoration of SMN-dependent splicing events; multiple transcripts rescued
Supports functional rescue context in SMA cells
Antiproliferative topsentins lack this splicing network rescue
anti-inflammatory in vivo bis-indole alkaloid neurogenic inflammation

Homocarbonyltopsentin Research Applications


SMN2 Splicing Modulator Positive Control

Homocarbonyltopsentin is the only commercially available small molecule validated to bind the TSL2 pentaloop and induce a triloop conformation that enhances E7 inclusion. Use this compound in structural biology, NMR, or molecular modeling studies to investigate how RNA secondary structure modulates alternative splicing decisions. Inactive structural analogues should be used as negative controls to confirm TSL2 dependence [1].

TSL2 Hairpin Binding & Fragment Screening

Employ Homocarbonyltopsentin alongside clinical-stage modulators (risdiplam, branaplam) in SMA cellular models to dissect mechanism-specific versus outcome-common splicing effects. This compound's RNA-targeted mechanism provides a benchmark for separating direct RNA structural modulation from protein- or spliceosome-mediated enhancement [1].

SMN Splicing Network Restoration Studies

Use Homocarbonyltopsentin as a reference ligand in screening campaigns aimed at identifying novel RNA-binding scaffolds. Its defined TSL2-binding profile and the availability of inactive analogs enable rigorous hit validation and structure-activity relationship (SAR) studies for RNA targets [1].

Differentiating RNA vs. Kinase Bisindole Pharmacology

Based on class-level evidence of anti-inflammatory activity in vivo [1], Homocarbonyltopsentin can be deployed in exploratory studies examining cross-talk between RNA splicing regulation and inflammatory signaling pathways. This dual-activity profile is unique among SMN2 modulators and may reveal novel connections in neuroinflammatory or autoimmune models.

Application
Selection Property
Validation Focus
SMN2 splicing modulator comparator
SMN2 E7 inclusion assay context
SMN protein restoration & splicing endpoint validation
TSL2 hairpin binding reference
NMR/SPR structural binding benchmark
Pentaloop-to-triloop conformational shift confirmation
Splicing network restoration model
Downstream SMN target validation
RNA-seq functional rescue endpoint confirmation
Bisindole mechanism differentiation
RNA-binding vs kinase inhibition attribution
TSL2 engagement vs antiproliferative endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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